

analytical methods for N-methyl-4-phenoxyaniline quantification

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Compound of Interest

Compound Name: *N-methyl-4-phenoxyaniline*

CAS No.: 72920-03-7

Cat. No.: B2454709

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Application Note: Trace Quantification and Purity Analysis of **N-methyl-4-phenoxyaniline**

Executive Summary & Scientific Context

N-methyl-4-phenoxyaniline is a critical secondary aromatic amine intermediate used in the synthesis of fine chemicals, dyes, and pharmaceutical active ingredients (APIs). While valuable as a building block, its presence as an impurity in final drug substances poses significant regulatory challenges.

Why this analysis matters:

- **Genotoxic Potential:** As a secondary amine, it is a direct precursor to N-nitroso-**N-methyl-4-phenoxyaniline**, a potential mutagenic nitrosamine. Regulatory bodies (FDA, EMA) require strict control of such precursors under ICH M7 guidelines.
- **Process Control:** Quantifying this intermediate allows process chemists to monitor reaction completion (e.g., methylation of 4-phenoxyaniline) and optimize yield.

This guide provides two orthogonal methodologies:

- Method A (HPLC-UV): For raw material assay and reaction monitoring (Limit of Quantitation ~0.05%).
- Method B (LC-MS/MS): For trace-level impurity screening in complex matrices (Limit of Quantitation < 10 ppb).

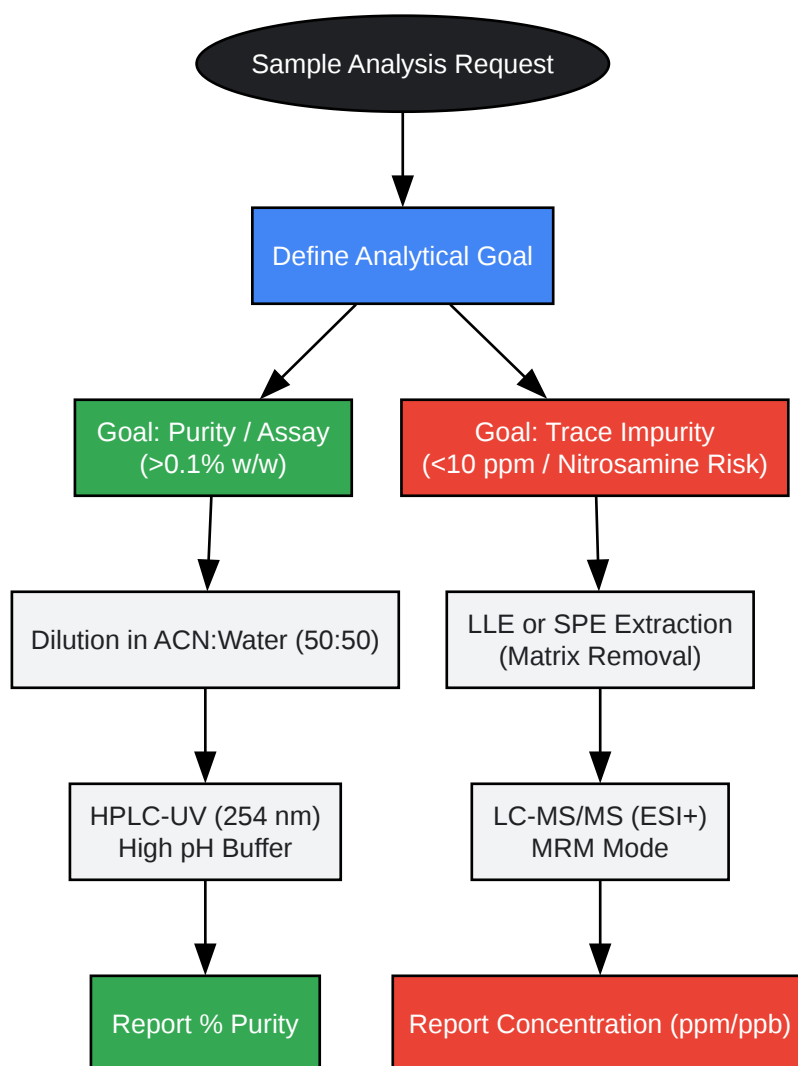
Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to robust method design.

Property	Value	Analytical Implication
Structure	Phenyl-O-Phenyl-NH-CH ₃	Lipophilic backbone with a basic amine tail.
Molecular Weight	199.25 g/mol	Ideal for Electrospray Ionization (ESI).
pKa (Predicted)	~4.5 - 5.0 (Amine)	pH control is critical. At pH < 3, it is protonated (polar). At pH > 7, it is neutral (retained on C18).
LogP	~2.8 - 3.2	High affinity for Reverse Phase (C18/Phenyl) columns.
Solubility	Soluble in MeOH, ACN, DMSO	Use organic diluents; avoid pure water to prevent precipitation.

Analytical Workflow Diagram

The following decision tree illustrates the selection of the appropriate workflow based on the analytical goal.



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Figure 1: Decision matrix for selecting between HPLC-UV (Assay) and LC-MS/MS (Trace Analysis) workflows.

Protocol A: HPLC-UV for Purity & Assay

Application: Quality Control (QC) of raw materials or reaction monitoring. Rationale: A high-pH mobile phase is selected to keep the secondary amine in its neutral (unprotonated) state. This prevents peak tailing caused by interaction with residual silanols on the column, a common issue with aniline derivatives.

Instrument Parameters

- System: HPLC with Diode Array Detector (DAD).
- Column: C18 with high-pH stability (e.g., Waters XBridge C18 or Agilent Zorbax Extend-C18), 4.6 x 150 mm, 3.5 μ m.
- Column Temp: 35°C.
- Flow Rate: 1.0 mL/min.
- Detection: 254 nm (Primary), 210 nm (Secondary/Sensitivity).
- Injection Vol: 10 μ L.

Mobile Phase Composition

- Solvent A: 10 mM Ammonium Bicarbonate in Water (pH ~10.0).
- Solvent B: Acetonitrile (HPLC Grade).

Gradient Table

Time (min)	% Solvent A	% Solvent B	Description
0.0	90	10	Initial equilibration
10.0	10	90	Elution of lipophilic impurities
12.0	10	90	Wash
12.1	90	10	Re-equilibration
15.0	90	10	End of Run

Protocol Step-by-Step:

- Standard Prep: Dissolve 10 mg **N-methyl-4-phenoxyaniline** in 10 mL Acetonitrile (1000 ppm Stock). Dilute to 50 ppm with Water:ACN (50:50).
- System Suitability: Inject the standard 5 times. Requirement: RSD < 2.0%, Tailing Factor < 1.5.

- Sample Analysis: Dissolve sample to target concentration (approx. 50 ppm) and inject.

Protocol B: LC-MS/MS for Trace Quantitation

Application: Genotoxic impurity screening in drug substances; Nitrosamine precursor tracking.

Rationale: ESI+ is highly sensitive for secondary amines. Acidic mobile phase ensures full protonation ($[M+H]^+$), maximizing sensitivity.

Instrument Parameters

- System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (QqQ).
- Column: Phenyl-Hexyl or C18 (e.g., Phenomenex Kinetex Biphenyl), 2.1 x 100 mm, 1.7 μ m.
 - Note: Phenyl phases offer unique selectivity for aromatic ethers via pi-pi interactions.
- Flow Rate: 0.4 mL/min.
- Source: Electrospray Ionization (ESI) Positive.

MS/MS Transitions (MRM Optimization)

Since experimental spectra for this specific CAS are rare in public databases, the following transitions are predicted based on structural fragmentation logic (McLafferty rearrangement and inductive cleavage):

Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)	Dwell (ms)	Assignment
200.1	107.1	20 - 30	50	Quantifier (N-methylaniline core)
200.1	77.0	35 - 45	50	Qualifier (Phenyl ring)
200.1	94.0	25 - 35	50	Qualifier (Phenol fragment)

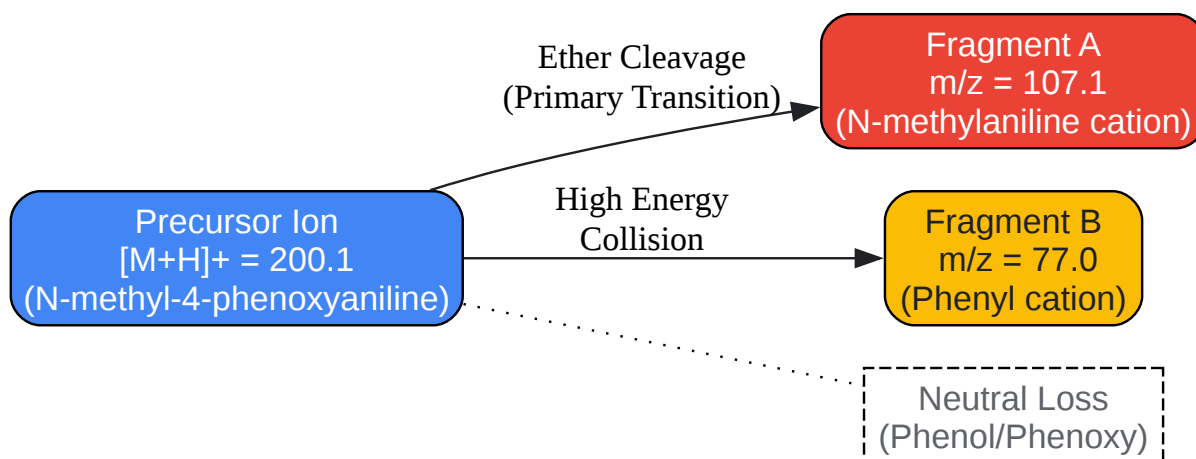
Author's Note: Always perform a "Product Ion Scan" on your specific instrument to optimize Collision Energy (CE) voltages.

Sample Preparation (Trace Level)

- Weighing: Accurately weigh 50 mg of the drug substance/matrix.
- Dissolution: Dissolve in 1.0 mL DMSO (if matrix is insoluble in ACN) or 100% Methanol.
- Precipitation (if needed): If the matrix contains proteins or excipients, add cold Acetonitrile, vortex, and centrifuge at 10,000 rpm for 10 mins.
- Filtration: Filter supernatant through a 0.2 μm PTFE filter into an amber vial (amine sensitive to oxidation).

MS Fragmentation Pathway

Visualizing the fragmentation helps in confirming identity and troubleshooting interferences.



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Figure 2: Predicted ESI+ Fragmentation pathway for MRM transition selection.

Validation & Quality Assurance

To ensure the trustworthiness of your data, validate the method according to ICH Q2(R1) guidelines.

- Specificity: Inject the solvent blank, matrix blank, and analyte. Ensure no interference at the retention time of **N-methyl-4-phenoxyaniline**.
- Linearity: Prepare 6 concentration levels.
 - Range: 1.0 ppb to 100 ppb (for LC-MS).
 - Acceptance: $R^2 > 0.99$.^[1]
- Accuracy (Recovery): Spike the analyte into the sample matrix at three levels (LoQ, 100%, 150%).
 - Acceptance: 80-120% recovery is standard for trace impurities.
- Robustness: Vary flow rate (± 0.1 mL/min) and Column Temp ($\pm 5^\circ\text{C}$). The retention time should not shift by $>5\%$.

References

- International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). [Link](#)
- US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. ^[2] (2021).^[1]^[3] [Link](#)
- BldPharm. **N-Methyl-4-phenoxyaniline** Product Safety and Properties (CAS 72920-03-7). [Link](#)
- Sigma-Aldrich. 4-Phenoxyaniline (Structural Analog) Analytical Standards and Properties. [Link](#)
- Journal of Chromatography A. Separation of aromatic amines by reversed-phase high-performance liquid chromatography. (General Reference for Aniline Methods). [Link](#)

Disclaimer: This protocol is a guideline based on chemical principles and standard industrial practices. Users must perform their own method validation specific to their sample matrix and equipment.

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